1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)- (CAS 102357-91-5) is a highly specialized, orthogonally protected indole building block. It features a C4 formyl group primed for olefination, a C6 methoxy group, and a C7 benzyl-protected phenol [1]. This specific substitution pattern makes it an advanced intermediate for the construction of pyrrolo[3,2-e]indoles, which form the core structural motif of the DNA minor groove-binding subunits (PDE-I and PDE-II) found in the ultra-potent antitumor antibiotic CC-1065 and related duocarmycin analogs [2]. By providing the fully functionalized indole core, this compound bypasses the need for de novo indole synthesis, offering a direct pathway to complex tricyclic architectures.
Attempting to substitute this compound with simpler indole-4-carbaldehydes (e.g., lacking the 6-methoxy or 7-benzyloxy groups) results in analogs that fail to replicate the precise DNA-binding affinity and sequence selectivity of the CC-1065/duocarmycin class [1]. Furthermore, utilizing the unprotected 7-hydroxy analog during downstream synthesis leads to severe side reactions and degradation during the high-temperature Hemetsberger-Knittel cyclization (thermolysis of the vinyl azide at ~140 °C) [2]. Procurement of the pre-formed, correctly protected 7-benzyloxy-6-methoxy core bypasses the hazardous, low-yielding early-stage nitrene cyclizations required when starting from basic precursors like isovanillin.
The synthesis of the PDE-I and PDE-II subunits of CC-1065 relies on sequential vinylnitrene cyclizations. Starting from basic precursors like isovanillin requires at least 7 steps to reach the tricyclic pyrrolo[3,2-e]indole core, including a preliminary hazardous azide thermolysis to form the indole ring [1]. By procuring CAS 102357-91-5, chemists can bypass these early steps, requiring only a Knoevenagel condensation with methyl azidoacetate followed by a single thermolysis step to achieve the tricyclic core [2]. This reduces the linear step count by approximately 5 steps and eliminates the yield penalties associated with the first nitrene cyclization.
| Evidence Dimension | Synthetic steps to pyrrolo[3,2-e]indole core |
| Target Compound Data | 2 steps (from CAS 102357-91-5) |
| Comparator Or Baseline | ~7 steps (from isovanillin) |
| Quantified Difference | Elimination of 5 steps and one hazardous azide thermolysis |
| Conditions | Hemetsberger-Knittel cyclization sequence |
Procuring this advanced intermediate drastically accelerates the synthesis of CC-1065 analogs and minimizes handling of explosive azide intermediates.
The critical step in forming the pyrrolo[3,2-e]indole core is the thermolysis of the corresponding α-azidocinnamate at elevated temperatures (typically refluxing xylene, ~140 °C). The 7-benzyloxy protection in CAS 102357-91-5 provides essential thermal and oxidative stability during this process [1]. In contrast, attempting this sequence with an unprotected 7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde exposes the electron-rich phenol to oxidative degradation and competing side reactions at 140 °C, severely depressing the cyclization yield. The benzyl ether is robust under these conditions and can be cleanly removed via catalytic hydrogenation later in the synthesis to reveal the necessary PDE-I phenol [2].
| Evidence Dimension | Compatibility with 140 °C thermolysis |
| Target Compound Data | 7-benzyloxy group (stable, allows clean cyclization) |
| Comparator Or Baseline | 7-hydroxy group (susceptible to oxidation/degradation) |
| Quantified Difference | Prevention of phenolic degradation during extended heating |
| Conditions | Refluxing xylene (140 °C) for vinyl azide decomposition |
The orthogonal benzyloxy protecting group is strictly required to survive the harsh thermal conditions of the key ring-closing step.
The biological activity of CC-1065 and duocarmycins depends heavily on the non-covalent binding affinity of their right-hand segments (PDE-I/PDE-II). The precise 6-methoxy-7-oxy substitution pattern present in CAS 102357-91-5 is required to match the natural PDE-I architecture [1]. Substitution with a generic 5-methoxy or unfunctionalized indole-4-carbaldehyde alters the electronic distribution and hydrogen-bonding profile of the resulting pyrroloindole, significantly reducing its binding affinity to the AT-rich minor groove of DNA [2].
| Evidence Dimension | Structural match to natural DNA-binding subunit |
| Target Compound Data | 6-methoxy-7-oxy pattern (exact match to PDE-I) |
| Comparator Or Baseline | Unsubstituted or 5-methoxy indoles (mismatched electronics) |
| Quantified Difference | Retention of wild-type minor groove binding affinity |
| Conditions | DNA-binding assays of CC-1065 analogs |
For medicinal chemistry programs targeting DNA alkylation, altering the natural substitution pattern compromises the drug's sequence selectivity and potency.
As the direct precursor to the PDE-I and PDE-II DNA-binding subunits, this compound is essential for the total synthesis of CC-1065 and its structural analogs, bypassing the need for multi-step de novo indole construction [1].
Due to the extreme potency of CC-1065 derivatives, this building block is highly relevant for synthesizing novel DNA-alkylating payloads based on the cyclopropapyrroloindole (CPI) architecture for targeted cancer therapies [2].
As a highly functionalized, electron-rich substrate, it serves as an excellent model compound for studying the scope, mechanism, and optimization of vinylnitrene insertions into aromatic C-H bonds [1].